molecular formula C21H20N2O5 B6169648 N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide CAS No. 2377766-94-2

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide

Cat. No.: B6169648
CAS No.: 2377766-94-2
M. Wt: 380.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(5-methylfuran-2-yl)methyl]benzamide
  • N-[4-(dimethylcarbamoyl)phenyl]-N-[(furan-2-yl)methyl]-2,4-dihydroxybenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

2377766-94-2

Molecular Formula

C21H20N2O5

Molecular Weight

380.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.